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molecular formula C9H7FN2O2 B8538693 8-fluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

8-fluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B8538693
M. Wt: 194.16 g/mol
InChI Key: SGVRENQUPKSXDW-UHFFFAOYSA-N
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Patent
US07129237B2

Procedure details

THF (19.1 mL) was added to a flask containing 8-fluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (2.11 g, 10.9 mmol). Dropwise over 10 minutes was added lithium aluminum hydride in 1M THF (48.9 mL, 48.9 mmol). The reaction mixture was heated to reflux for 5.5 hours, and then let cool to room temperature overnight. After 18 hours, no starting material was seen. The reaction was quenched with water, 15% sodium hydroxide and another portion of water. After the white precipitate was filtered off, THF was removed from the filtrate. The contents of the flask were then transferred to a separatory funnel using ethyl acetate and water, and extracted with ethyl acetate (3×). The combined organic extracts were washed with brine (1×) and then dried with magnesium sulfate, filtered and concentrated to give a yellow oil. Further purification (15% ammonia 2M solution in ethanol/ethyl acetate) yielded the desired compound.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
48.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
19.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]2[C:6](=O)[NH:7][CH2:8][C:9](=O)[NH:10][C:4]=2[CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[F:1][C:2]1[CH:14]=[CH:13][C:5]2[CH2:6][NH:7][CH2:8][CH2:9][NH:10][C:4]=2[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
FC1=CC2=C(C(NCC(N2)=O)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
48.9 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
19.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water, 15% sodium hydroxide
FILTRATION
Type
FILTRATION
Details
After the white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
THF was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
The contents of the flask were then transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
Further purification (15% ammonia 2M solution in ethanol/ethyl acetate)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC2=C(CNCCN2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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